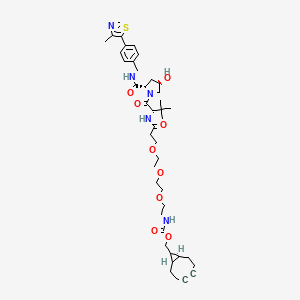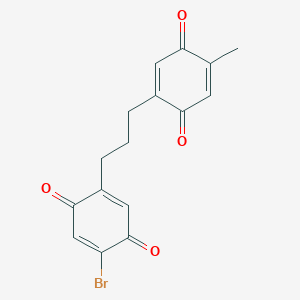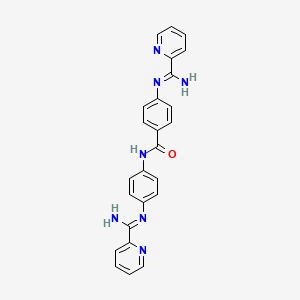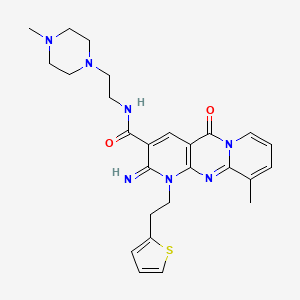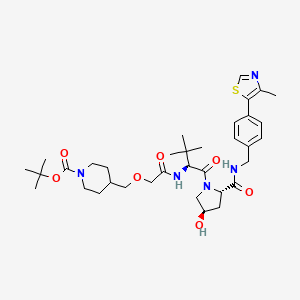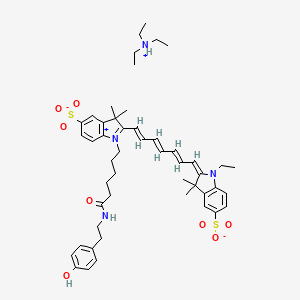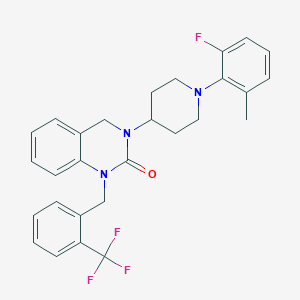![molecular formula C26H44FeP2 B12368877 1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene is an organophosphine compound that serves as an organometallic ligand. It is widely used in various catalytic processes due to its unique structural and electronic properties. The compound consists of a ferrocene core with two bis(1,1-dimethylethyl)phosphino groups attached to the cyclopentadienyl rings, providing steric hindrance and electronic modulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene can be synthesized through the reaction of ferrocene with bis(1,1-dimethylethyl)phosphine in the presence of a suitable base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation of the phosphine groups. The reaction can be represented as follows:
Fe(C5H4)2+2P(t-Bu)2→Fe(C5H4P(t-Bu)2)2
The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles can be used under mild conditions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene is extensively used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki and Heck reactions.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene involves its role as a ligand in catalytic processes. The phosphine groups coordinate with metal centers, facilitating various catalytic cycles. The ferrocene core provides stability and electronic modulation, enhancing the efficiency of the catalytic process. The molecular targets and pathways depend on the specific catalytic reaction being facilitated .
Comparación Con Compuestos Similares
- 1,1’-Bis[bis(dimethylamino)phosphino]ferrocene
- 1,1’-Bis(diphenylphosphino)ferrocene
- 1,1’-Bis(di-tert-butylphosphino)ferrocene
Comparison: 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene is unique due to its bulky tert-butyl groups, which provide significant steric hindrance. This steric effect can enhance the selectivity and stability of catalytic processes compared to other similar compounds. Additionally, the electronic properties of the tert-butyl groups can influence the reactivity and efficiency of the compound in various applications .
Propiedades
Fórmula molecular |
C26H44FeP2 |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;/q2*-1;+2 |
Clave InChI |
WDUDHEOUGWAKFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
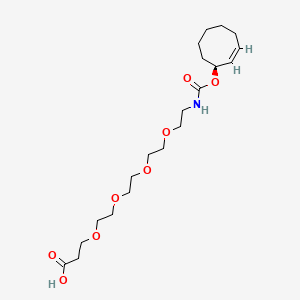
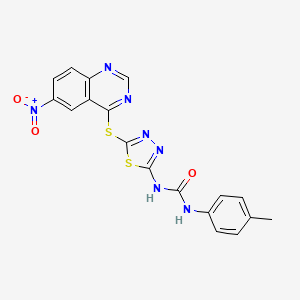
![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
